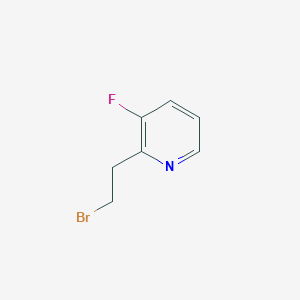

2-(2-Bromoethyl)-3-fluoropyridine

Description

BenchChem offers high-quality 2-(2-Bromoethyl)-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

2-(2-bromoethyl)-3-fluoropyridine |

InChI |

InChI=1S/C7H7BrFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |

InChI Key |

RCAMRHJEGGPZAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCBr)F |

Origin of Product |

United States |

Methodological & Application

Application Note: Synthesis of Novel Heterocyclic Compounds from 2-(2-Bromoethyl)-3-fluoropyridine

Abstract

This application note details the strategic utility of 2-(2-Bromoethyl)-3-fluoropyridine (CAS: 40273-45-8) as a bifunctional linchpin in the synthesis of fused bicyclic heterocycles, specifically 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines (7-azaindolines) . These scaffolds are critical pharmacophores in kinase inhibitor development (e.g., JAK, FGFR, and c-Met inhibitors). This guide provides a validated protocol for the stepwise construction of the pyrrolopyridine core via sequential intermolecular

Strategic Analysis: Reactivity Profile

The starting material, 2-(2-Bromoethyl)-3-fluoropyridine, possesses two distinct electrophilic sites with orthogonal reactivity profiles. Understanding this dichotomy is essential for preventing side reactions such as elimination.

Reactivity Map

-

Site A (Alkyl Bromide): A "soft" electrophile susceptible to

displacement by amines, thiols, or alkoxides. It is also prone to E2 elimination to form 2-vinyl-3-fluoropyridine if treated with bulky, non-nucleophilic bases. -

Site B (Aryl Fluoride): A "hard" electrophile at the 3-position. In a neutral pyridine ring, this position is deactivated toward

. Cyclization requires either a highly nucleophilic anion (generated via strong base) or transition-metal catalysis (Pd/Cu).

Decision Pathway (DOT Visualization)

Figure 1: Reaction pathway analysis showing the competition between productive substitution and unwanted elimination.

Core Protocol: Synthesis of N-Substituted 7-Azaindolines

This workflow describes the synthesis of

Stage 1: -Alkylation ( )

Objective: Install the amine nucleophile without triggering elimination.

Reagents:

-

Substrate: 2-(2-Bromoethyl)-3-fluoropyridine (1.0 equiv)

-

Nucleophile: Primary Amine (

, 1.2 equiv) -

Base: Diisopropylethylamine (DIPEA, 2.0 equiv) or

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Dissolve 2-(2-Bromoethyl)-3-fluoropyridine in anhydrous MeCN (0.2 M concentration).

-

Add

(powdered) or DIPEA. -

Add the primary amine dropwise at 0°C to suppress elimination.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

QC Check: Monitor by LC-MS. Look for the mass

.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Stage 2: Intramolecular Cyclization ( )

Objective: Displace the unactivated C3-fluorine to form the 5-membered ring. Expert Insight: The C3-fluorine is not sufficiently electrophilic for weak bases. You must generate a discrete amide anion or use Buchwald-Hartwig conditions.

Method A: Base-Mediated (For robust substrates)

-

Reagents: LHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 2.5 equiv).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Dissolve the intermediate from Stage 1 in anhydrous THF (0.1 M) under Argon.

-

Cool to -78°C.

-

Add LHMDS slowly. The solution often turns deep red/orange (formation of the anion).

-

Warm slowly to RT and reflux for 2–6 hours.

-

Quench: Cool to 0°C and add saturated

. -

Isolation: Extract with EtOAc. The product is the cyclized 7-azaindoline.

-

Method B: Palladium-Catalyzed (For sensitive substrates)

-

Catalyst:

(5 mol%) / BINAP or Xantphos (10 mol%). -

Base:

or -

Solvent: Toluene or Dioxane (100°C).

Data Summary: Typical Yields

| R-Group (Amine) | Method | Time (Stage 2) | Yield (Overall) | Notes |

| Benzyl | A (LHMDS) | 3 h | 78% | Robust, standard scale-up route. |

| 4-Methoxybenzyl | A (LHMDS) | 4 h | 72% | PMB group cleavable later. |

| Cyclopropyl | B (Pd-Cat) | 12 h | 65% | Volatile; requires sealed tube. |

| Phenyl (Aniline) | B (Pd-Cat) | 16 h | 58% | Aniline nucleophiles require Pd catalysis. |

Advanced Workflow: Oxidation to 7-Azaindoles

The 2,3-dihydro products (7-azaindolines) are valuable, but the fully aromatic 7-azaindole is a more common kinase inhibitor scaffold.

Protocol:

-

Dissolve 7-azaindoline in 1,4-dioxane or toluene.

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or activated

(10 equiv). -

Stir at RT (for DDQ) or Reflux (for

) for 1–3 hours. -

Filter through Celite and concentrate.

Experimental Logic & Troubleshooting

The "Vinyl" Trap

-

Problem: Appearance of a byproduct with mass

. -

Cause: E2 elimination of the ethyl bromide to form 2-vinyl-3-fluoropyridine.

-

Solution: This occurs if the amine is sterically hindered or the base is too strong during Stage 1. Use a polar aprotic solvent (DMF) to enhance nucleophilicity of the amine relative to basicity, or switch to a weaker base (

).

Sluggish Cyclization

-

Problem: Intermediate persists during Stage 2.

-

Cause: The 3-fluoro group is electronically stable.

-

Solution:

-

If using Method A: Ensure the THF is strictly anhydrous. Moisture kills the LHMDS.

-

If using Method B: Switch ligand to BrettPhos , which is specialized for difficult C-N couplings on heteroaromatics.

-

References

-

Synthesis of 7-Azaindoles via 2-Fluoropyridines

-

Intramolecular SNAr Mechanisms

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

- Source: Journal of the American Chemical Society (2018).

-

Reactivity of 3-Fluoropyridines

- SNAr displacement of fluorine from pentafluoropyridine by sodium oxim

- Source: Royal Society of Chemistry (RSC).

-

7-Azaindole Pharmacophores

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv

- Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed).

Sources

Application Note: Protocol for the Alkylation of Amines with 2-(2-Bromoethyl)-3-fluoropyridine

Executive Summary & Strategic Analysis

The alkylation of amines using 2-(2-Bromoethyl)-3-fluoropyridine (referred to herein as Reagent 3-F ) presents a specific set of chemoselective challenges distinct from standard alkyl halide substitutions. While the 3-fluoropyridine motif is a high-value pharmacophore for modulating basicity and metabolic stability in kinase inhibitors and GPCR ligands, the ethyl linker introduces two competing failure modes:[1]

-

Intramolecular Cyclization (Self-Quaternization): The pyridine nitrogen is nucleophilic.[1][2] In the free-base form, the molecule can cyclize to form a strained pyrido[1,2-a]azetidinium salt (or polymerize), depleting the reagent before it reacts with the target amine.[1]

-

-Elimination: The electron-withdrawing nature of the 3-fluoro substituent increases the acidity of the

This protocol prioritizes "In-Situ Neutralization" to maintain the concentration of the unstable free base at a minimum, ensuring the intermolecular

Chemical Mechanism & Failure Modes[1][3]

Understanding the electronic influence of the 3-fluoro group is critical for parameter selection.[2]

Diagram 1: Reaction Pathways and Competitive Landscapes

The following diagram illustrates the kinetic competition between the desired pathway (Green) and the degradation pathways (Red).

Caption: Kinetic competition between intermolecular SN2 alkylation (Green) and competing E2 elimination or intramolecular cyclization (Red).[1][2]

Experimental Protocol

Reagent Handling (Critical)

Reagent 3-F is commercially supplied or synthesized as the Hydrobromide (HBr) salt .[1][2]

-

Storage: Store the HBr salt at 4°C under argon. It is hygroscopic.[2]

-

Warning: NEVER isolate the free base of Reagent 3-F and store it.[2] It must be generated in situ or used immediately after extraction.[2]

Standard Protocol: In-Situ Neutralization ( )

This method is preferred for primary and secondary amines that are moderately nucleophilic.[1][2]

Materials:

-

Target Amine: 1.1 – 1.2 equiv.[2]

-

Base:

(3.0 equiv) or -

Additive: Sodium Iodide (NaI) (0.1 equiv) – Optional Finkelstein catalyst.[1][2]

Step-by-Step Workflow:

-

Preparation of Amine Solution: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Target Amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration relative to Reagent 3-F).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to this solution first and stir for 5 mins.

-

-

Base Addition: Add

(3.0 equiv) to the amine solution.[2] Ensure the base is finely powdered to maximize surface area.[2] -

Controlled Addition of Reagent 3-F: Add the Reagent 3-F HBr salt (1.0 equiv) directly to the stirring suspension as a solid.[1][2]

-

Rationale: Adding the solid salt allows for a slow, controlled release of the free base into the solution as it is neutralized by the carbonate. This keeps the instantaneous concentration of the electrophile low, suppressing self-polymerization.

-

-

Reaction:

-

Seal the vial and purge with Nitrogen/Argon.[2]

-

Stir at 40°C for 12–16 hours.

-

Optimization: If the reaction is sluggish, increase to 60°C. Do not exceed 80°C to avoid elimination to the vinyl species.

-

-

Workup:

Alternative Protocol: For Non-Nucleophilic Amines (Phase Transfer)

If the target amine is sterically hindered or electron-deficient (e.g., an aniline), the standard condition may be too slow, allowing the reagent to degrade.

-

System: Toluene / 50% NaOH (aq) / TBAB (tetrabutylammonium bromide, 5 mol%).[1][2]

-

Mechanism: The phase transfer catalyst brings the hydroxide to the interface to deprotonate the amine, while the organic layer keeps the Reagent 3-F solvated.

Optimization & Troubleshooting Data

The following table summarizes common issues and the corrective actions based on the specific reactivity of the 3-fluoro derivative.

| Observation (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |

| Vinyl Pyridine observed (M-HBr) | Elimination (E2) | Base is too strong or Temp too high.[1][2] 3-F acidity effect.[1][2] | Switch base from |

| Dimer/Polymer peaks | Self-Alkylation | Free base concentration too high.[1][2] | Use the Solid Addition method (Step 3 above).[2] Dilute reaction to 0.05 M. |

| No Reaction (SM remaining) | Low Nucleophilicity | Poor amine reactivity.[1][2] | Add NaI (0.5 equiv) to form the reactive alkyl iodide in situ. |

| Dialkylation (Tertiary amine formed) | Over-alkylation | Primary amine is less hindered than product.[1][2] | Use excess Amine (3.0 equiv) or protect the amine (e.g., use a sulfonamide and alkylate, then deprotect).[1] |

Diagram 2: Experimental Logic Flow

Use this flowchart to determine the optimal conditions for your specific substrate.[2]

Caption: Decision matrix for selecting reaction conditions based on amine nucleophilicity and observed side-products.

Safety and Handling

-

Vesicant Hazard: 2-(2-haloethyl)pyridines are potential vesicants (blistering agents) similar to nitrogen mustards.[1][2] They can alkylate DNA.[2]

References

-

Chemical Identity & Salt Stability

-

General Protocol for Amine Alkylation

-

Specific Reactivity of 2-(Haloethyl)

-

Selective Alkylation Strategies

Sources

Application Notes: 2-(2-Bromoethyl)-3-fluoropyridine in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of Fluorinated Pyridines in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of small molecules gaining regulatory approval.[2]

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of the target kinase.[1] The strategic incorporation of fluorine into these scaffolds has become an increasingly prevalent strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4]

This application note focuses on the utility of a specific fluorinated pyridine building block, 2-(2-Bromoethyl)-3-fluoropyridine , in the synthesis of kinase inhibitors. This reagent serves as a versatile electrophile for the introduction of a 2-(3-fluoropyridin-2-yl)ethyl moiety onto nucleophilic centers of core heterocyclic scaffolds, a common strategy in the construction of potent and selective kinase inhibitors.

Featured Application: Synthesis of a PI3Kβ Inhibitor Intermediate

To illustrate the practical application of 2-(2-Bromoethyl)-3-fluoropyridine, we present a detailed protocol for the synthesis of a key intermediate in the development of selective Phosphoinositide 3-kinase beta (PI3Kβ) inhibitors. The target molecule for this synthesis is 1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine , a derivative of 7-azaindole. The 7-azaindole core is a well-established scaffold in kinase inhibitor design.

The PI3K/AKT/mTOR signaling pathway is a central regulator of the cell cycle, and its aberrant activation is a common driver of tumorigenesis.[5][6][7] PI3Kβ, one of the Class I PI3K isoforms, has been identified as a key driver of signaling in cancers with loss of the tumor suppressor PTEN.[4][8] Therefore, the development of selective PI3Kβ inhibitors represents a promising therapeutic strategy.[9]

The synthesis described herein involves the N-alkylation of 7-azaindole with 2-(2-Bromoethyl)-3-fluoropyridine. This reaction exemplifies a common and critical bond-forming reaction in the synthesis of many kinase inhibitors.

Chemical Structures and Properties

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(2-Bromoethyl)-3-fluoropyridine |  | C7H7BrFN | 204.04 |

| 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) |  | C7H6N2 | 118.14 |

| 1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine |  | C14H12FN3 | 241.27 |

Experimental Protocols

Synthesis of 1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details the N-alkylation of 7-azaindole using 2-(2-Bromoethyl)-3-fluoropyridine under basic conditions. The selection of a suitable base and solvent system is critical to ensure efficient deprotonation of the 7-azaindole nitrogen and subsequent nucleophilic attack on the alkyl bromide.

Materials:

-

7-Azaindole (1.0 eq)

-

2-(2-Bromoethyl)-3-fluoropyridine (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-azaindole.

-

Dissolution: Add anhydrous DMF to the flask to dissolve the 7-azaindole.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

-

Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 2-(2-Bromoethyl)-3-fluoropyridine dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing the Synthetic Pathway and Biological Context

Synthetic Workflow

Caption: Synthetic scheme for the N-alkylation of 7-azaindole.

PI3K/AKT Signaling Pathway

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Safety and Handling of 2-(2-Bromoethyl)-3-fluoropyridine

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed and may be harmful in contact with skin.[10][11]

-

Eye Damage/Irritation: Causes serious eye irritation.[11][12]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]

-

Handle in accordance with good industrial hygiene and safety practices.[10]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[10][12]

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Conclusion

2-(2-Bromoethyl)-3-fluoropyridine is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the N-alkylation of heterocyclic cores, such as 7-azaindole, provides a straightforward route to novel compounds with potential therapeutic applications. The protocol provided herein serves as a practical guide for researchers in drug discovery and medicinal chemistry. Adherence to appropriate safety precautions is paramount when handling this and other reactive chemical intermediates.

References

-

PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved February 17, 2026, from [Link]

-

Patsnap Synapse. (2026, January 27). GSK-2636771 - Drug Targets, Indications, Patents. Retrieved February 17, 2026, from [Link]

-

Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved February 17, 2026, from [Link]

-

Sino Biological. (n.d.). PI3K-Akt Signaling Pathway. Retrieved February 17, 2026, from [Link]

- Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(7), 1738.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-(2-Bromoethyl)-3-fluoropyridine. Retrieved February 17, 2026, from a similar product's SDS on their website.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 171, 105765.

- de Bono, J. S., et al. (2021). A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer. Clinical Cancer Research, 27(14), 3876-3885.

- Gillis, E. P., et al. (2015). Fluorine in pharmaceuticals: organofluorine containing drugs approved by the U.S. Food and Drug Administration. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- CymitQuimica. (2024, November 1). Safety Data Sheet for 4-Bromopyridine.

- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for a related bromo-fluoro compound.

- Barlaam, B., et al. (2013). Inhibitors of PI3Kβ as Potential Treatment for Cancer. ACS Medicinal Chemistry Letters, 4(9), 838-839.

- Google Patents. (n.d.). US10336759B2 - Salts and processes of preparing a PI3K inhibitor.

- ResearchGate. (n.d.). Chemical structures of PI3Kβ inhibitors.

-

PubChem. (n.d.). Gsk-2636771 | C22H22F3N3O3 | CID 56949517. Retrieved February 17, 2026, from [Link]

- Rivero, R. A., & Tedesco, R. (2013). Imidazopyridine Derivatives as PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 838-839.

-

UCL Discovery. (n.d.). A First Time in Human Trial of GSK2636771, a PI3Kβ selective Inhibitor, in patients with advanced solid tumors. Retrieved February 17, 2026, from [Link]

-

GSK. (2019, September 3). A Phase I/IIa, First Time in Human, study of GSK2636771 in subjects with advanced solid tumors with phosphatase and tensin homolog (PTEN) deficiency, Trial ID 115717. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2017, June 26). (PDF) A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Retrieved February 17, 2026, from [Link]

-

ACS Figshare. (2015, September 4). Access to Highly Substituted 7‑Azaindoles from 2‑Fluoropyridines via 7‑Azaindoline Intermediates. Retrieved February 17, 2026, from [Link]

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.).

- Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles.

-

ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles | Request PDF. Retrieved February 17, 2026, from [Link]

- A formal synthesis of deoxyvariolin B is also described by using the same synthetic strategy. (2026, February 7).

-

PubMed. (2025, September 15). Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment. Retrieved February 17, 2026, from [Link]

- Google Patents. (2016, June 23). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.

-

PubMed. (2017, October 1). A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Retrieved February 17, 2026, from [Link]

-

Chemical Society Reviews (RSC Publishing). (2010, June 24). Luminescence and reactivity of 7-azaindole derivatives and complexes. Retrieved February 17, 2026, from [Link]

- ResearchGate. (2022, March 31). DESIGN AND SYNTHESIS OF DUAL HER-2 AND PI3 KINASE INHIBITORS FOR THE TREATMENT OF BREAST CANCER.

- Design, Synthesis and Biological Evaluation of Multi-Target Anti-Cancer Agent PYR26. (n.d.).

Sources

- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. banglajol.info [banglajol.info]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-3-fluoropyridine

Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing 2-(2-Bromoethyl)-3-fluoropyridine?

A1: The most prevalent and direct method is the bromination of the corresponding alcohol, 2-(3-fluoropyridin-2-yl)ethan-1-ol. This transformation is typically achieved using a brominating agent that favors an S(_N)2 mechanism to prevent carbocation rearrangements and ensure a clean conversion of the primary alcohol to the primary alkyl bromide.[1][2][3][4]

Q2: Which brominating agent is recommended for converting 2-(3-fluoropyridin-2-yl)ethan-1-ol to the desired product?

A2: Phosphorus tribromide (PBr(_3)) is a highly effective and commonly used reagent for this type of transformation.[4][5] It reliably converts primary alcohols to alkyl bromides with minimal side reactions when used under appropriate conditions.[3] Alternative reagents include thionyl bromide (SOBr(_2)) or Appel reaction conditions (PPh(_3)/CBr(_4)).[5][6] However, SOBr(_2) can be more reactive and is known to form unreactive salts with pyridine.[5]

Q3: Why is an S(_N)2 reaction pathway preferred for this synthesis?

A3: The S(_N)2 pathway is preferred because it avoids the formation of a carbocation intermediate.[1][3] Reagents like HBr can lead to carbocation formation, which can result in rearrangements and other side products, especially with more complex molecules.[7] Since the substrate is a primary alcohol, the S(_N)2 mechanism is highly favored, leading to a more predictable and cleaner reaction with inversion of configuration (though not relevant here as the carbon is not a stereocenter).[2][4]

Q4: What are the primary stability concerns for the product, 2-(2-Bromoethyl)-3-fluoropyridine?

A4: Alkyl bromides, particularly those adjacent to a pyridine ring, can be susceptible to degradation over time. Potential issues include self-quaternization (intermolecularly or with another pyridine-containing molecule) or elimination of HBr to form 3-fluoro-2-vinylpyridine, especially if exposed to heat or basic conditions. It is advisable to store the purified product under an inert atmosphere at low temperatures.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion of Starting Alcohol

You observe a significant amount of unreacted 2-(3-fluoropyridin-2-yl)ethan-1-ol in your crude reaction mixture by TLC or NMR analysis.

Caption: Troubleshooting workflow for low reaction yield.

| Possible Cause | Underlying Chemistry | Recommended Solution |

| Inadequate PBr(_3) Stoichiometry | PBr(_3) has three bromine atoms that can react. Theoretically, one-third of an equivalent is needed per equivalent of alcohol. However, to drive the reaction to completion, a slight excess is often necessary.[1] | Use 0.33 to 0.4 equivalents of PBr(_3) for each equivalent of the alcohol. Monitor the reaction progress via TLC to ensure the complete consumption of the starting material. |

| Moisture in the Reaction | PBr(_3) reacts vigorously and irreversibly with water to form phosphorous acid and HBr.[1][8] This consumes the reagent and reduces its availability to react with the alcohol. | All glassware must be oven- or flame-dried before use. Use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent atmospheric moisture from entering the system. |

| Reaction Temperature Too Low | While the initial addition of PBr(_3) is often done at 0 °C to control the exothermic reaction, maintaining too low a temperature for the entire duration may slow the S(_N)2 substitution to an impractical rate. | After the initial exothermic phase, allow the reaction to slowly warm to room temperature and stir until completion is confirmed by TLC analysis. |

| Loss During Aqueous Work-up | The intermediate phosphite esters formed during the reaction can be water-soluble and may be lost during the aqueous quench and extraction steps if the reaction is not complete.[1] | Ensure the reaction has gone to completion before quenching. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the organic product. |

Problem 2: Presence of Significant Impurities in Crude Product

Your crude product analysis shows one or more significant byproducts in addition to the desired 2-(2-Bromoethyl)-3-fluoropyridine.

Caption: Main reaction pathway and common side reactions.

| Observed Impurity | Formation Mechanism | Prevention & Mitigation Strategies |

| 3-Fluoro-2-vinylpyridine | This alkene is formed via an E2 elimination pathway, which competes with the desired S(_N)2 reaction.[1] This is favored by higher temperatures and sterically hindered substrates. While the substrate is a primary alcohol, localized overheating can promote this side reaction. | Control Temperature: Maintain a low reaction temperature (0 °C to room temperature). Avoid aggressive heating. Reagent Choice: Using PBr(_3) or Appel conditions generally minimizes elimination compared to using HBr.[3][8] |

| Bis(2-(3-fluoropyridin-2-yl)ethyl) ether | This symmetrical ether can form if unreacted alcohol attacks the intermediate alkyl dibromophosphite. This is more likely if the concentration of the starting alcohol is high relative to the brominating agent.[1] | Controlled Addition: Use "inverse addition," where the alcohol solution is added slowly to the PBr(_3) solution. This ensures PBr(_3) is always in excess, minimizing the concentration of free alcohol available for nucleophilic attack.[1] |

| Pyridinium Hydrobromide Salt | If moisture contaminates the reaction, HBr is generated. The basic nitrogen of the pyridine ring can be protonated by this HBr, forming a pyridinium salt. This salt may be insoluble and can complicate the reaction and work-up. | Strict Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and glassware are dry.[1][8] Non-Acidic Work-up: During work-up, use a mild base (e.g., saturated NaHCO(_3) solution) to neutralize any generated acid and deprotonate the pyridinium salt, allowing the freebase product to be extracted into the organic layer. |

| Triphenylphosphine Oxide (if using Appel Reaction) | In the Appel reaction (PPh(_3)/CBr(_4)), triphenylphosphine oxide (Ph(_3)PO) is a stoichiometric byproduct.[6][9] It can be difficult to separate from the desired product due to its polarity and crystallinity. | Purification: Ph(_3)PO is often removed by column chromatography. In some cases, it can be precipitated out by adding a non-polar solvent (like hexanes or a mixture of ether/hexanes) to the concentrated crude product, followed by filtration. |

Experimental Protocol: Bromination using PBr(_3)

This protocol is a general guideline. It is crucial to monitor the reaction by TLC to determine the actual reaction time.

-

Preparation: Under an inert atmosphere (N(_2)), add anhydrous solvent (e.g., dichloromethane or diethyl ether) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 2-(3-fluoropyridin-2-yl)ethan-1-ol (1.0 eq) to the flask. Slowly add phosphorus tribromide (PBr(_3), ~0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO(_3)) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-(2-Bromoethyl)-3-fluoropyridine by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

-

Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

-

Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. r/chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(bromoethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

- Braun, M. (n.d.). The classical Appel reaction. Science of Synthesis.

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

- Journal of the American Chemical Society. (n.d.). Brominations with Pyridine Hydrobromide Perbromide.

-

YouTube. (2020, September 5). Alcohols to Alkyl Bromides, Part 1. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. youtube.com [youtube.com]

- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

Overcoming low yields in the bromoethylation of 3-fluoropyridine

Introduction: The Challenge of Synthesizing N-(2-bromoethyl)-3-fluoropyridinium

The functionalization of nitrogen heterocycles is a cornerstone of modern drug discovery and materials science.[1] Specifically, the introduction of a bromoethyl group onto a pyridine ring creates a valuable intermediate, poised for subsequent nucleophilic substitutions to build molecular complexity. However, the bromoethylation of 3-fluoropyridine presents a distinct set of challenges that frequently lead to frustratingly low yields.

The electron-withdrawing nature of the fluorine atom at the 3-position decreases the basicity and nucleophilicity of the pyridine nitrogen, rendering it less reactive toward electrophiles like 1,2-dibromoethane.[2] This inherent low reactivity, coupled with potential side reactions and product instability, necessitates a carefully optimized and well-understood protocol. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers overcome these obstacles and achieve success in their synthesis.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section is designed to address the most common issues encountered during the bromoethylation of 3-fluoropyridine. The reaction is fundamentally a nucleophilic substitution (SN2) where the pyridine nitrogen acts as the nucleophile.

Q1: My reaction shows very low conversion of the 3-fluoropyridine starting material, even after prolonged reaction times. What's going wrong?

Answer: This is the most common issue and typically points to insufficient activation of the SN2 pathway. The reduced nucleophilicity of the 3-fluoropyridine nitrogen is the primary culprit.

Probable Causes & Solutions:

-

Insufficient Thermal Energy: The reaction often requires elevated temperatures to overcome the activation energy barrier.

-

Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC. If conversion remains low, you may need to heat to reflux, depending on the solvent. Be cautious, as excessive heat can promote side reactions.

-

-

Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state of an SN2 reaction.

-

Solution: Employ a polar aprotic solvent. Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices. They can solvate the cationic pyridinium product as it forms without hydrogen bonding to the nitrogen nucleophile, which would hinder its reactivity. Avoid protic solvents like ethanol or water, which can deactivate the nucleophile.

-

-

Stoichiometry: An incorrect ratio of reactants can stall the reaction.

-

Solution: Use a moderate excess of 1,2-dibromoethane (e.g., 1.5 to 3.0 equivalents). This ensures that the concentration of the electrophile remains high throughout the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.

-

| Problem Symptom | Probable Cause | Recommended Action |

| Low to no conversion (TLC) | Insufficient Reactivity | 1. Increase temperature incrementally (e.g., 80 °C → 100 °C). 2. Switch to a polar aprotic solvent (DMF, MeCN). 3. Increase excess of 1,2-dibromoethane to 2-3 equivalents. |

Q2: My TLC plate shows complete consumption of the starting material, but I have multiple new spots and a low yield of the desired product after workup. What are these side products?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring. Understanding these pathways is key to suppressing them.

Probable Causes & Solutions:

-

Elimination of HBr: 1,2-dibromoethane can undergo elimination to form vinyl bromide, especially at high temperatures or in the presence of a base (if used). This consumes the electrophile in a non-productive pathway.

-

Solution: Maintain the lowest possible temperature that still affords a reasonable reaction rate. If a base is being used for other reasons, ensure it is a non-nucleophilic, sterically hindered base and is added slowly at a controlled temperature.

-

-

Over-alkylation/Dimerization: While less common for this specific reaction, it's possible for impurities or side products to react further.

-

Solution: Ensure the purity of your starting materials. 3-Fluoropyridine should be free of other isomeric pyridines, and 1,2-dibromoethane should be pure. Use of an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.[3]

-

-

Decomposition: 3-Fluoropyridine can be sensitive to strongly acidic conditions, which might arise from the HBr generated during elimination side reactions.[4] The product itself, a pyridinium salt, may also have limited thermal stability.

-

Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. If the reaction mixture becomes dark or tar-like, decomposition is likely. A milder reaction temperature for a longer time is often superior to a high temperature for a short time.

-

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving issues with the bromoethylation reaction.

Caption: A workflow for troubleshooting low yields in the bromoethylation of 3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q3: Can I use a base to accelerate the reaction by deprotonating something? A: No, this is generally not recommended. There are no acidic protons to remove from the starting materials to initiate the reaction. Adding a traditional base (like triethylamine or potassium carbonate) is more likely to induce the E2 elimination of HBr from 1,2-dibromoethane, which is a detrimental side reaction.

Q4: Is an inert atmosphere (N₂ or Ar) strictly necessary? A: While the reaction can often be performed without it, using an inert atmosphere is good laboratory practice, especially when heating reactions for extended periods. It prevents potential oxidation of the pyridine or solvent at high temperatures, which can contribute to the formation of colored impurities and tar.[3]

Q5: My final product is a sticky oil or is highly water-soluble, making extraction difficult. How should I purify it? A: The N-(2-bromoethyl)-3-fluoropyridinium bromide product is an ionic salt and is often not amenable to standard silica gel chromatography.

-

Precipitation/Trituration: After the reaction, cool the mixture and try to precipitate the product by adding a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. The resulting solid can then be collected by filtration.

-

Aqueous Wash Caution: Avoid extensive aqueous washes if your product is highly water-soluble. If you must wash, use brine (saturated NaCl solution) to minimize dissolution of the organic salt.

-

Use In Situ: If the subsequent reaction step is compatible, consider removing the solvent under reduced pressure and using the crude pyridinium salt directly without purification.

Q6: Are there alternative methods to synthesize 3-fluoro-N-alkylpyridines? A: Yes, if direct bromoethylation proves too challenging, other strategies exist. For instance, one could perform a nucleophilic aromatic substitution (SNAr) on a different pyridine derivative where a good leaving group is present at the 3-position, though this is often more difficult than substitution at the 2- or 4-positions.[5][6] More advanced methods involving transition-metal-catalyzed C-H functionalization have also been developed for synthesizing substituted fluoropyridines.[7]

Core Reaction Mechanism and Competing Pathways

The desired transformation and a key side reaction are illustrated below. Optimizing for the SN2 pathway while suppressing the E2 pathway is the primary goal.

Caption: Desired SN2 pathway versus the competing E2 elimination side reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory equipment and observations.

Materials:

-

3-Fluoropyridine (1.0 eq)

-

1,2-Dibromoethane (2.5 eq)

-

Acetonitrile (MeCN), anhydrous (to make a 0.5 M solution with respect to 3-fluoropyridine)

-

Diethyl ether (for precipitation)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridine (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.

-

Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile, followed by 1,2-dibromoethane (2.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent system; the product salt will likely remain at the baseline). The reaction may take 12-24 hours.

-

Workup and Isolation:

-

Once the starting material is consumed, allow the flask to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Slowly add diethyl ether to the concentrated mixture while stirring vigorously. The product should precipitate as a solid.

-

Continue stirring in the ether slurry for 30 minutes to ensure complete precipitation.

-

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual 1,2-dibromoethane.

-

Drying: Dry the resulting solid under high vacuum to yield the N-(2-bromoethyl)-3-fluoropyridinium bromide salt.

References

-

Pougnet, T., et al. (2017). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 22(1), 130. Available at: [Link]

-

Sokolov, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13568–13578. Available at: [Link]

-

Brugarolas, P., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 487-492. Available at: [Link]

-

Wang, D., & Widen, J. C. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3854–3856. Available at: [Link]

Sources

- 1. msesupplies.com [msesupplies.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for scaling up 2-(2-Bromoethyl)-3-fluoropyridine synthesis

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-3-fluoropyridine

Welcome to the technical support guide for the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine. This valuable building block is crucial in the development of novel pharmaceuticals and agrochemicals[1]. While its synthesis from the corresponding alcohol, 2-(3-fluoropyridin-2-yl)ethanol, appears straightforward on a lab scale, scaling up production presents significant challenges in yield, purity, and safety.

This guide is designed for researchers and process chemists to navigate and troubleshoot these scale-up complexities. We will focus on the most common synthetic transformation: the bromination of the precursor alcohol.

Part 1: Troubleshooting Guide for Synthesis Scale-Up

The conversion of 2-(3-fluoropyridin-2-yl)ethanol to 2-(2-Bromoethyl)-3-fluoropyridine is typically achieved via nucleophilic substitution, most commonly using phosphorus tribromide (PBr₃) or an Appel-type reaction. The following Q&A addresses issues that frequently arise during the scale-up of these processes.

Q1: My reaction yield is consistently low, or the conversion is incomplete after scaling up. What are the likely causes and solutions?

Low yield is the most common scale-up challenge. The root cause is often a combination of factors that are less impactful on a smaller scale.

Possible Causes & Recommended Solutions:

-

Moisture Contamination: PBr₃ reacts violently with water to produce phosphorous acid and HBr, consuming the reagent and reducing its efficacy[2].

-

Solution: Ensure all glassware and reactors are rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (<50 ppm water). Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

-

-

Insufficient Reagent Stoichiometry: While a stoichiometric amount of PBr₃ (0.33-0.4 equivalents per alcohol) is theoretically needed, minor reagent deactivation by moisture or trace impurities can lead to incomplete conversion[2].

-

Solution: On scale-up, consider using a slight excess (e.g., 1.05 - 1.1 equivalents of the active bromine) to drive the reaction to completion. Monitor the reaction progress by an appropriate in-process control (IPC) like HPLC or TLC before quenching.

-

-

Inadequate Thermal Control: If the reaction is run too cold, the activation energy barrier may not be overcome, leading to a stalled reaction.

-

Solution: Determine the optimal temperature range in small-scale experiments. On a larger scale, use a jacketed reactor with a reliable chiller/heater unit and an internal temperature probe to ensure the batch reaches and maintains the target temperature.

-

-

Side Reactions: The primary culprits for yield loss are often competing side reactions, such as elimination to form 3-fluoro-2-vinylpyridine or ether formation from unreacted starting material[2].

-

Solution: To minimize elimination, maintain the lowest effective temperature. To prevent ether formation, use "inverse addition," where the alcohol solution is added slowly to the PBr₃ solution. This keeps the brominating agent in excess, minimizing the concentration of free alcohol available to act as a nucleophile[2].

-

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues during scale-up.

Sources

Technical Support Center: Managing Exothermic Reactions Involving 2-(2-Bromoethyl)-3-fluoropyridine

Introduction

Welcome to the Technical Support Center for handling 2-(2-Bromoethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but reactive intermediate. The presence of a bromoethyl group and a fluorinated pyridine ring makes this compound a valuable building block in pharmaceutical and agrochemical synthesis.[1] However, these same structural features contribute to its reactivity, particularly in nucleophilic substitution reactions which are often highly exothermic.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely manage the thermal hazards associated with 2-(2-Bromoethyl)-3-fluoropyridine. Our goal is to equip you with the knowledge to anticipate, prevent, and control exothermic events, ensuring both the safety of your laboratory personnel and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with 2-(2-Bromoethyl)-3-fluoropyridine potentially exothermic?

A1: The primary cause of exothermicity is the nucleophilic substitution reaction at the ethyl side chain, where the bromide is an excellent leaving group. Reactions with strong nucleophiles (e.g., amines, thiolates, alkoxides) are typically fast and release significant heat. The pyridine ring itself is a base and can react exothermically with acids.[2] Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the bromoethyl group.

Q2: What are the most critical parameters to monitor during a reaction with this compound?

A2: The most critical parameters to monitor are:

-

Reaction Temperature (Tr): This is the internal temperature of the reaction mixture.

-

Jacket Temperature (Tj): The temperature of the cooling/heating fluid in the reactor jacket. A large difference between Tr and Tj can indicate a highly exothermic event.

-

Reagent Addition Rate: The rate at which the limiting reagent is added. This directly controls the rate of heat generation.[3]

-

Stirring/Agitation: Proper mixing is crucial to ensure even heat distribution and prevent the formation of localized "hot spots."[4]

-

Off-gassing: Some reactions may produce gaseous byproducts, leading to a pressure increase.[2]

Q3: How does scaling up a reaction with 2-(2-Bromoethyl)-3-fluoropyridine increase the risk of a thermal event?

A3: As the reaction scale increases, the ratio of the heat exchange surface area to the reaction volume decreases.[3][5] This means that the ability to remove heat from the system becomes less efficient. A reaction that is easily controlled at a 1-gram scale can become dangerously exothermic at a 1-kilogram scale because the heat generated increases cubically with the linear scale-up factor, while the heat removal capacity only increases squarely.

Q4: What are the recommended solvents for reactions involving this compound?

A4: The choice of solvent is critical for thermal management. Solvents with higher boiling points and good heat capacity can help to absorb the heat generated during the reaction. However, the solvent must also be compatible with the reaction chemistry. Always consider the potential for the solvent to react with the reagents or products. Using an inert diluent can also help to moderate the reaction rate and absorb excess heat.[6]

Q5: How should 2-(2-Bromoethyl)-3-fluoropyridine and its reaction mixtures be stored?

A5: 2-(2-Bromoethyl)-3-fluoropyridine should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8] Reaction mixtures, especially those that have not gone to completion, should be cooled to a safe temperature and stored with adequate headspace and venting, as delayed reactions or slow decomposition could lead to pressure buildup.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition

Q: We are observing a sharp temperature spike that is difficult to control with our cooling system shortly after beginning the addition of our nucleophile to a solution of 2-(2-Bromoethyl)-3-fluoropyridine. What is happening and what should we do?

A: This is a classic sign of an exothermic reaction where the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.

Potential Causes:

-

Reagent Addition Rate is Too High: The most common cause is adding the limiting reagent too quickly, leading to a rapid release of energy.[3][4]

-

Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or it may not be operating at its maximum efficiency.

-

Insufficient Pre-cooling: The initial reaction mass may not have been cooled to the target starting temperature before the addition began.[4]

-

Poor Mixing: Inadequate agitation can lead to localized regions of high reactant concentration ("hot spots"), which then disperse and cause a sudden, bulk temperature increase.[4]

-

Reaction Induction Period: Some reactions have an induction period where they are slow to start. If reagent accumulates and the reaction then initiates rapidly, a dangerous exotherm can occur.

Recommended Solutions:

-

Immediate Corrective Actions:

-

Stop Reagent Addition Immediately: This is the first and most critical step to halt further heat generation.

-

Engage Emergency Cooling: If available, apply maximum cooling to the reactor jacket. An external ice bath can also be used for smaller flasks.

-

Add a Quenching Agent (if pre-determined and safe): In some pre-validated protocols, a chemical quencher can be added to stop the reaction. This should only be done if the quenching process itself is well-understood and does not produce its own hazards.

-

Dilute the Reaction: Adding a cold, inert solvent can help to absorb heat and reduce the reactant concentration.

-

-

Process Modifications for Future Experiments:

-

Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the total heat of reaction and the maximum rate of heat evolution.[4] This data is essential for designing an adequate cooling system.

-

Reduce the Reagent Addition Rate: Implement a slower, controlled addition rate. A semi-batch process, where one reagent is added slowly to the other, is generally safer for exothermic reactions.[9]

-

Use a Lower Starting Temperature: Starting the reaction at a lower temperature provides a larger safety margin before reaching a hazardous temperature.

-

Improve Agitation: Ensure the stirrer is appropriately sized and positioned for the reactor vessel and that the stirring speed is sufficient to maintain a homogenous mixture.

-

Dilute the Reagents: Running the reaction at a lower concentration can slow the reaction rate and reduce the overall heat load.

-

Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm

Q: We added a portion of our amine nucleophile, but the reaction temperature did not increase as expected. After some time, the reaction suddenly started and the temperature rose very quickly. How can we prevent this dangerous situation?

A: This scenario describes a hazardous accumulation of unreacted reagents, which can lead to a catastrophic thermal event once the reaction finally initiates.

Potential Causes:

-

Presence of an Inhibitor: Trace impurities in the starting materials or solvent (e.g., water, antioxidants) may be inhibiting the reaction.

-

Low Initial Temperature: The starting temperature may be too low for the reaction to overcome its activation energy.

-

Catalyst Inactivity: If the reaction is catalyzed, the catalyst may be inactive or poisoned.

-

Poor Reagent Quality: One of the starting materials may be of poor quality or has degraded during storage.

Recommended Solutions:

-

Ensure Reaction Initiation:

-

"Priming" the Reaction: Add a small amount of the reagent and wait for a confirmed initiation (e.g., a small, controlled temperature increase) before proceeding with the rest of the addition.

-

Temperature Monitoring: A delayed reaction initiation after the start of dosing must be avoided to prevent reactant accumulation.[5]

-

Online Analysis: If possible, use in-situ monitoring techniques (e.g., IR, Raman) to confirm that the reaction is proceeding as the reagent is added.

-

-

Investigate the Root Cause:

-

Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry. Perform quality control checks on new batches of starting materials.

-

Optimize Starting Temperature: Experiment at a small scale to find the optimal starting temperature that allows for a smooth and controlled initiation.

-

Catalyst Screening: If a catalyst is used, screen different catalysts or ensure the purity and activity of the current one.

-

Visualization of Thermal Risk Management Workflow

The following diagram illustrates a systematic approach to managing the thermal risks associated with exothermic reactions from the laboratory to the pilot plant scale.

Caption: Workflow for assessing and managing thermal risk from lab to pilot scale.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, parameters for a nucleophilic substitution reaction with 2-(2-Bromoethyl)-3-fluoropyridine. Note: These values are illustrative and must be determined experimentally for your specific reaction conditions using techniques like reaction calorimetry.

| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) |

| Typical Batch Size | 5 g | 5 kg |

| Recommended Start Temp. | -10 °C to 0 °C | -15 °C to -5 °C |

| Max. Allowable Temp. | 25 °C | 20 °C |

| Addition Time | 30-60 minutes | 4-8 hours |

| Heat of Reaction (ΔH_rxn) | -150 kJ/mol | -150 kJ/mol |

| Calculated Adiabatic Temp. Rise | 80 °C | 80 °C |

| Required Cooling Capacity | ~50 W | ~15 kW |

Troubleshooting a Thermal Runaway

If a thermal runaway is suspected, a clear and rapid response is essential. The following decision tree outlines the immediate steps to be taken.

Caption: Decision tree for immediate response to a thermal runaway event.

References

- Handling Hazardous Reactions in Intermediate Synthesis. (2026, February 13). Tianming Pharmaceutical.

- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.

- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (2025, December). Benchchem.

- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).

- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).

- Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. (2006, July 28).

- 2-Bromo-3-fluoropyridine. Chem-Impex.

- SAFETY DATA SHEET - 2-Bromo-3-(trifluoromethyl)pyridine. (2025, December 25). Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromo-3-fluoropyridine. (2024, September 8). Sigma-Aldrich.

- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6).

- Calorimetric study of the reversible hydration of the pyridine aldehydes. RSC Publishing.

- Synthesis of 2-(bromoethyl)pyridine. PrepChem.com.

- SAFETY DATA SHEET - 3-Fluoropyridine. (2013, August 21). Fisher Scientific.

- How do you Safely Scale up a Given Chemical Reaction? (2024, January 8).

- Hayes Lab Safe Practices for Chemical Reactions.

- SAFETY DATA SHEET - 2-Bromopyridine. (2009, September 22). Thermo Fisher Scientific.

- Chapter 3 Worked Problem 1. (2020, June 22).

- PYRIDINE. CAMEO Chemicals - NOAA.

- Heats of combustion and formation of pyridine and hippuric acid. (Journal Article). OSTI.GOV.

- The heats of combustion of pyridine and certain of its deriv

- Safety D

- 3-Bromo-2-fluoropyridine | 36178-05-9. (2025, July 24). ChemicalBook.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- 2-Bromo-3-fluoropyridine, 97% 5 g. Thermo Scientific Chemicals.

- Working with Hazardous Chemicals. Organic Syntheses.

- Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025, November 22). PMC.

- 2-Bromo-3-fluoropyridine-4-carboxylic acid, 98%, Thermo Scientific Chemicals 5 g.

- Halogenated flame retardants: Do the fire safety benefits justify the risks? (2025, August 7).

- 2-Bromo-5-fluoropyridine | 41404-58-4. (2026, January 13). ChemicalBook.

- SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine.

- 3-bromo-2-(2,2,2-trifluoroethyl)pyridine | 1820616-33-8. Sigma-Aldrich.

- Pyridine-Health Hazards and Toxicity. (2019, September 6). ChemicalBook.

- Pyridine: general inform

- 2-Bromo-3-fluoropyridine | 40273-45-8. Sigma-Aldrich.

- 2-Bromo-3-chloropyridine CAS#: 96424-68-9. ChemicalBook.

- 2-bromo-3-fluoropyridine. CymitQuimica.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]

- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fauske.com [fauske.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Bromoethyl)-3-fluoropyridine and Other Bromoalkylpyridines

Introduction

In the landscape of modern drug discovery and organic synthesis, bromoalkylpyridines serve as indispensable building blocks. Their utility stems from the dual reactivity of the pyridine ring and the bromoalkyl side chain, offering synthetic chemists a versatile scaffold for molecular elaboration. Among these, 2-(2-Bromoethyl)-3-fluoropyridine is a compound of increasing interest, distinguished by the unique electronic interplay between the fluorine atom and the pyridine nitrogen. This guide provides a comprehensive comparison of the reactivity of 2-(2-Bromoethyl)-3-fluoropyridine against other bromoalkylpyridines, supported by mechanistic principles and experimental considerations. We aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these reagents in their synthetic endeavors.

The Decisive Influence of Electronic and Steric Effects on Reactivity

The reactivity of bromoalkylpyridines in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond and the electronic landscape of the pyridine ring. The presence of substituents on the ring can significantly alter the electrophilicity of the carbon bearing the bromine atom, thereby influencing the reaction rate.

Electronic Effects: The Role of the 3-Fluoro Substituent

The fluorine atom at the 3-position of 2-(2-Bromoethyl)-3-fluoropyridine exerts a powerful electron-withdrawing inductive effect (-I). This effect is twofold:

-

Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient compared to benzene, a property that makes it less susceptible to electrophilic attack but more prone to nucleophilic substitution on the ring itself.[1] The addition of a fluorine atom further depletes the electron density of the ring.[2]

-

Side-Chain Activation: While the inductive effect of the fluorine atom primarily influences the pyridine ring, it can also have a through-bond effect on the bromoethyl side chain. This can subtly increase the partial positive charge on the carbon atom bonded to the bromine, making it a more susceptible target for nucleophilic attack.

In contrast, bromoalkylpyridines lacking such a strongly electron-withdrawing group will exhibit a less activated side chain. For instance, in 2-(2-bromoethyl)pyridine, the electronic character of the side chain is primarily influenced by the pyridine ring itself.

Steric Considerations

The position of the bromoalkyl group and other substituents on the pyridine ring can introduce steric hindrance, which may impede the approach of a nucleophile.[3][4][5] In the case of 2-(2-Bromoethyl)-3-fluoropyridine, the 3-fluoro group is relatively small and is not expected to pose significant steric hindrance to the bromoethyl side chain at the 2-position. However, for bromoalkylpyridines with bulkier substituents adjacent to the side chain, a decrease in reaction rate can be anticipated.[6]

Caption: Electronic influence of the 3-fluoro substituent on the bromoethyl side chain.

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary reaction pathway for the bromoethyl side chain is nucleophilic substitution, predominantly following an SN2 mechanism.[7][8] The rate of this reaction is influenced by the strength of the carbon-halogen bond and the stability of the leaving group. The general trend for leaving group ability in SN2 reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[9]

Experimental Protocol: Comparative Kinetic Analysis of Bromoalkylpyridine Reactivity

To empirically compare the reactivity of 2-(2-Bromoethyl)-3-fluoropyridine with other bromoalkylpyridines, a standardized kinetic experiment can be performed. A common method involves monitoring the formation of the halide ion precipitate upon reaction with silver nitrate in an ethanol-water mixture.[10][11]

Objective: To determine the relative rates of nucleophilic substitution for a series of bromoalkylpyridines.

Materials:

-

2-(2-Bromoethyl)-3-fluoropyridine

-

2-(2-Bromoethyl)pyridine

-

4-(2-Bromoethyl)pyridine

-

0.02 M Silver Nitrate in 50:50 Ethanol/Water

-

Ethanol

-

Test tubes and rack

-

Water bath maintained at a constant temperature (e.g., 50 °C)

-

Stopwatch

Procedure:

-

Prepare equimolar solutions of each bromoalkylpyridine in ethanol.

-

In separate, labeled test tubes, add 1 mL of each bromoalkylpyridine solution.

-

Place the test tubes in the water bath to equilibrate to the desired temperature.

-

Simultaneously add 4 mL of the pre-warmed 0.02 M silver nitrate solution to each test tube and start the stopwatch.

-

Observe the test tubes and record the time taken for a precipitate of silver bromide to appear in each. The quicker the precipitate forms, the more reactive the bromoalkylpyridine.[11]

Caption: Workflow for the comparative kinetic analysis of bromoalkylpyridine reactivity.

Expected Reactivity Trends and Data Interpretation

Based on the principles discussed, the following reactivity trend is anticipated:

2-(2-Bromoethyl)-3-fluoropyridine > 2-(2-Bromoethyl)pyridine ≈ 4-(2-Bromoethyl)pyridine

The enhanced reactivity of the fluorinated analogue is attributed to the inductive electron withdrawal by the fluorine atom, which increases the electrophilicity of the carbon attached to the bromine. The reactivity of 2- and 4-(2-bromoethyl)pyridine is expected to be similar, as the electronic influence of the nitrogen atom on the side chain is comparable in these positions.

| Compound | Position of Bromoethyl Group | Ring Substituent | Expected Relative Reactivity |

| 2-(2-Bromoethyl)-3-fluoropyridine | 2 | 3-Fluoro | Highest |

| 2-(2-Bromoethyl)pyridine | 2 | None | Intermediate |

| 4-(2-Bromoethyl)pyridine | 4 | None | Intermediate |

| 3-(2-Bromoethyl)pyridine | 3 | None | Lowest |

Note: The reactivity of 3-(2-bromoethyl)pyridine is expected to be the lowest due to the weaker electron-withdrawing influence of the nitrogen atom at the meta position relative to the ortho and para positions.

Synthetic Applications and Considerations

The choice of a specific bromoalkylpyridine will ultimately depend on the desired synthetic outcome and the reaction conditions.

-

For rapid nucleophilic substitutions, 2-(2-Bromoethyl)-3-fluoropyridine is an excellent choice due to its electronically activated side chain. This can be particularly advantageous when working with weaker nucleophiles or when milder reaction conditions are required.

-

In the context of palladium-catalyzed cross-coupling reactions, the reactivity is more dependent on the C-Br bond of the pyridine ring itself. In such cases, the electronic and steric environment around the ring becomes the dominant factor.[12][13][14]

Conclusion

The reactivity of bromoalkylpyridines is a nuanced interplay of electronic and steric factors. The presence of a 3-fluoro substituent in 2-(2-Bromoethyl)-3-fluoropyridine significantly enhances the rate of nucleophilic substitution at the bromoethyl side chain due to a potent inductive electron-withdrawing effect. This makes it a more reactive substrate in SN2 reactions compared to its non-fluorinated counterparts. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these reactivity principles is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

- BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem. Accessed February 14, 2026.

- Gomez-Gallego, M., Sierra, M. A. Nucleophilic Dearomatization of Activated Pyridines. Molecules. 2018, 23(12), 3133.

- Scribd. Experiment 2: Haloalkanes: Reaction of Haloalkanes. Scribd. Published January 27, 2019.

- BenchChem. A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. Benchchem. Accessed February 14, 2026.

- AQA A-level chemistry 3.3 Haloalkanes Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. YouTube. Published May 4, 2020.

- Fier, P. S., Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014, 136(28), 10139-10147.

- Clark, J. halogenoalkanes (haloalkanes)

- Rovira, A. R., et al. Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.

- ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.

- Val C, et al. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. 2024;124(3):1639-1763.

- Val C, et al. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.

- Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. Scribd. Accessed February 14, 2026.

- Kirichok, M., et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. 2021, 6(50), 34651-34659.

- Van der Loop, D. N., et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 2021, 6(50), 34651-34659.

- University of Technology. Pyridines. Accessed February 14, 2026.

- Dollé, F., et al. Design and synthesis of a new [18F]fluoropyridine-based haloacetamide reagent for the labeling of oligonucleotides.

- Chem-Impex. 2-Bromo-3-fluoropyridine. Chem-Impex. Accessed February 14, 2026.

- Perrio, C., et al. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry. 2016, 14(2), 534-543.

- PrepChem.com. Synthesis of 2-(bromoethyl)pyridine. PrepChem.com. Accessed February 14, 2026.

- Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. Accessed February 14, 2026.

- Organic Syntheses. 2-bromopyridine. Organic Syntheses. Accessed February 14, 2026.

- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Published May 10, 2024.

- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Accessed February 14, 2026.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Lund University. Theoretical kinetic study of the reactions between pyridyl radicals and O2. Lund University Research Portal. Accessed February 14, 2026.

- Moioli, E., et al. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering. 2021, 6(7), 1205-1215.

- YouTube. SN2, Nucleophilic Substitution Mechanism (IB HL and A level Chemistry). YouTube. Published December 3, 2023.

- Ashenhurst, J. Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Published May 31, 2012.

- Pearson. Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips. Pearson. Published November 17, 2025.

- The Chemistry Teacher. Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. The Chemistry Teacher. Accessed February 14, 2026.

- IOSR Journal. Kinetic Study of Fast Brominations of Xylidine Using Competition Techniques. IOSR Journal of Applied Chemistry. 2020, 13(4), 11-13.